molecular formula C5H8BrN3S B8502778 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR

1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR

Cat. No. B8502778
M. Wt: 222.11 g/mol
InChI Key: SUVUHMKFVHYEFO-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

(1-1,3,4-Thiadiazol-2-yl-cyclopropyl)-carbamic acid benzyl ester (0.2 g, 0.73 mmol) was dissolved in 48% HBr in acetic acid (5 mL) and allowed to stir for 30 min. Et2O was then added and the majority of the liquid decanted off. The remaining residue was concentrated under reduced pressure to give 1-1,3,4-thiadiazol-2-yl-cyclopropylamine hydrobromide (0.12 g, 0.54 mmol) as an orange gum, m/z 142.4 [M+H]+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][C:11]1([C:14]2[S:15][CH:16]=[N:17][N:18]=2)[CH2:13][CH2:12]1)C1C=CC=CC=1.CCOCC.[BrH:25]>C(O)(=O)C>[BrH:25].[S:15]1[CH:16]=[N:17][N:18]=[C:14]1[C:11]1([NH2:10])[CH2:13][CH2:12]1 |f:4.5|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NC1(CC1)C=1SC=NN1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the majority of the liquid decanted off
CONCENTRATION
Type
CONCENTRATION
Details
The remaining residue was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Br.S1C(=NN=C1)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.54 mmol
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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